2,3-Lutidine

Description

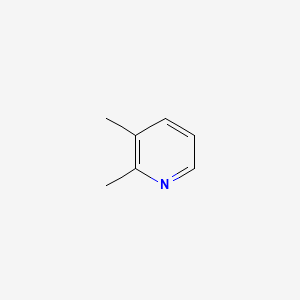

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-6-4-3-5-8-7(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYNZHMRTTWQTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060395 | |

| Record name | 2,3-Dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 2,3-Lutidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9929 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.69 [mmHg] | |

| Record name | 2,3-Lutidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9929 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

583-61-9, 27175-64-0 | |

| Record name | 2,3-Lutidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Lutidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027175640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Lutidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-LUTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q0F649H6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,3-Lutidine chemical structure and properties

An In-depth Technical Guide to 2,3-Lutidine for Scientific Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,3-Lutidine (2,3-dimethylpyridine), tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document synthesizes core chemical principles with practical, field-proven insights into its synthesis, reactivity, and application, ensuring a deep and actionable understanding of this critical chemical intermediate.

Introduction and Strategic Importance

2,3-Lutidine, a heterocyclic organic compound, is a dimethyl-substituted derivative of pyridine.[1] While naturally present in sources like coal tar and tobacco, its primary value lies in its role as a versatile building block in complex organic synthesis.[2][3] It is a colorless to light yellow liquid characterized by a distinct, pyridine-like aromatic odor.[4]

For drug development professionals, 2,3-Lutidine is not merely a reagent but a key precursor in the synthesis of high-value Active Pharmaceutical Ingredients (APIs), particularly proton pump inhibitors.[1][] Its unique structural and electronic properties, including its sterically hindered basicity, make it an indispensable tool for constructing complex molecular architectures.[2] This guide will elucidate these properties, offering a robust framework for its effective utilization in both laboratory and industrial settings.

Chemical Structure and Identification

The foundational element of 2,3-Lutidine's reactivity is its structure: a pyridine ring with methyl groups at the C2 and C3 positions. This arrangement dictates its steric and electronic profile.

Caption: Chemical structure of 2,3-Lutidine (2,3-dimethylpyridine).

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 2,3-dimethylpyridine[6] |

| Common Name | 2,3-Lutidine[6] |

| CAS Number | 583-61-9[4][6] |

| Molecular Formula | C₇H₉N[1][4] |

| Molecular Weight | 107.15 g/mol [4][6] |

| InChI | InChI=1S/C7H9N/c1-6-4-3-5-8-7(6)2/h3-5H,1-2H3[6] |

| InChIKey | HPYNZHMRTTWQTB-UHFFFAOYSA-N[6] |

| SMILES | CC1=C(N=CC=C1)C[6] |

Physicochemical and Thermophysical Properties

A thorough understanding of 2,3-Lutidine's physical properties is paramount for safe handling, process design, and reaction optimization. The data presented below are critical for calculations related to solvent volumes, reaction kinetics at various temperatures, and safety protocols.

Table 2: Physicochemical and Thermophysical Data

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Colorless to light yellow liquid | [3][4] |

| Odor | Strong, characteristic aromatic odor | [4] |

| Melting Point | -15 °C | [3][7] |

| Boiling Point | 162-163 °C | [2][3] |

| Density | 0.945 g/mL at 25 °C | [3][7] |

| Refractive Index (n20/D) | 1.508 | [3][7] |

| pKa | 6.57 at 25 °C | [7] |

| Water Solubility | 95 g/L at 26 °C | [7] |

| Solubility (Organic) | Soluble in methanol, ether, DMF, THF | [2] |

| Flash Point | 50 °C (122 °F) | [8][9] |

| Autoignition Temperature | 530 °C (986 °F) | [10] |

| Vapor Pressure | 2.69 mmHg | [6] |

| Critical Temperature | 382.35 °C |[11] |

Spectral Data Analysis: A Fingerprint of the Molecule

Spectroscopic analysis is essential for quality control and reaction monitoring. The following provides an expert interpretation of 2,3-Lutidine's spectral characteristics.

-

¹H NMR Spectroscopy : The proton NMR spectrum is a definitive tool for confirming the substitution pattern. Key expected signals include: three aromatic protons on the pyridine ring with distinct chemical shifts and coupling patterns, and two singlets for the non-equivalent methyl groups at the C2 and C3 positions.[12]

-

¹³C NMR Spectroscopy : The carbon spectrum will show seven distinct signals: five for the sp²-hybridized carbons of the pyridine ring and two for the sp³-hybridized methyl carbons.[6]

-

Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands. Key peaks include C-H stretching from the aromatic ring and methyl groups, C=C and C=N stretching vibrations characteristic of the pyridine ring, and C-H bending vibrations.[6][13][14]

-

Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum of 2,3-Lutidine shows a prominent molecular ion (M+) peak at m/z 107.[6][15] Common fragmentation patterns involve the loss of a hydrogen atom (M-1) or a methyl group.

Synthesis and Purification Protocols

Industrial Synthesis

A common industrial synthesis involves a catalytic cyclization reaction. This method is valued for its operational simplicity and the ability to regenerate the catalyst.[2]

Protocol: Catalytic Cyclization for 2,3-Lutidine Synthesis [2]

-

Catalyst Preparation : A complex of ammonium phosphate is prepared with a fifth-period transition metal chloride serving as the catalyst.

-

Reaction Setup : Propylene glycol, butanone, and ammonia are used as raw materials in a fixed-bed catalytic reactor.

-

Cyclization : The catalytic cyclization is carried out at a temperature range of 250-400°C to yield the crude product.

-

Initial Workup : The crude product is washed with a saturated sodium chloride solution to remove water-soluble impurities.

-

Isolation : The aqueous layer is separated, and the organic layer containing 2,3-Lutidine is collected.

-

Final Purification : The isolated organic layer is purified by distillation to obtain high-purity 2,3-Lutidine.

Caption: A generalized workflow for the synthesis and purification of 2,3-Lutidine.

Laboratory-Scale Purification

For achieving the high purity required for pharmaceutical applications, a more rigorous purification method is often employed. The following protocol leverages chemical principles to remove closely related impurities.

Protocol: High-Purity Purification via Urea Complex [3][7]

-

Rationale : This multi-step process is designed to remove both non-basic impurities and isomeric lutidines. Steam distillation initially separates volatile non-basic compounds. Conversion to a urea complex provides a crystalline solid that can be selectively isolated, leaving more soluble impurities behind. The final steam distillation liberates the pure base from the complex.

-

Acidic Steam Distillation : Steam distill the crude 2,3-Lutidine from a solution containing ~1.2 equivalents of 20% H₂SO₄. Continue until about 10% of the base has been carried over, effectively removing non-basic impurities.

-

Liberation of Base : Make the remaining acidic solution alkaline with a strong base (e.g., NaOH) to liberate the free 2,3-Lutidine.

-

Initial Drying & Distillation : Separate the organic base, dry it over NaOH or BaO, and perform a fractional distillation.

-

Urea Complex Formation : Stir 100g of the distilled lutidine with 40g of urea in 75mL of water. Cool the mixture to 5°C to induce crystallization of the urea complex.

-

Isolation of Complex : Filter the crystalline complex under suction and wash it with 75mL of cold water.

-

Liberation from Complex : Dissolve the complex in 300mL of water and steam distill the mixture until the distillate no longer shows turbidity when mixed with solid NaOH.

-

Final Isolation : Treat the final distillate with excess solid NaOH. Separate the upper organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layer and the ether extracts, dry over K₂CO₃, and distill to yield the final, high-purity product.

Chemical Reactivity and Mechanistic Considerations

2,3-Lutidine's reactivity is a nuanced interplay of its basic nitrogen center and the influence of its two methyl groups.

-

Sterically Hindered Basicity : The nitrogen's lone pair of electrons confers basicity, allowing it to react with acids to form salts.[16] However, the adjacent methyl groups provide significant steric hindrance. This makes 2,3-Lutidine a poor nucleophile but an effective non-nucleophilic base, ideal for reactions where the base should deprotonate without participating in substitution, such as in protecting group chemistry.[2]

-

N-Oxidation : The nitrogen atom can be readily oxidized to 2,3-Lutidine-N-oxide using oxidants like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).[2][17] This transformation is a critical first step in the synthesis of many pharmaceutical intermediates, as the N-oxide group activates the pyridine ring for subsequent reactions like nitration.[17][18]

-

Side-Chain Oxidation : Under the influence of strong oxidizing agents, the methyl groups can be oxidized to form carboxylic acids, yielding 2,3-pyridinedicarboxylic acid. This provides a route to other functionalized pyridine derivatives.[16]

-

Electrophilic and Nucleophilic Substitution : The pyridine ring's electron density is lower than that of benzene, particularly at the positions adjacent to the nitrogen. This allows for nucleophilic substitution reactions under specific conditions.[16] The N-oxidation step is crucial for facilitating electrophilic substitution, such as nitration, which primarily occurs at the 4-position to produce 2,3-dimethyl-4-nitropyridine-N-oxide, a key intermediate for drugs like Lansoprazole.[17]

Caption: Key reaction pathway for producing pharmaceutical intermediates from 2,3-Lutidine.

Applications in Drug Development and Chemical Synthesis

2,3-Lutidine's utility spans multiple high-value sectors, with its most significant impact in the pharmaceutical industry.

-

Pharmaceutical Intermediate : It is a cornerstone for the synthesis of several proton pump inhibitors used to treat acid-related gastrointestinal conditions.[4][16]

-

Agrochemical Industry : It serves as an intermediate in the formulation of various pesticides, herbicides, and crop-protection agents, contributing to modern agricultural chemistry.[4]

-

Solvent and Catalyst : Its unique properties make it a valuable solvent in polymer production and as a non-nucleophilic base catalyst in sensitive organic reactions where minimizing side reactions is critical.[2][4]

-

Chemical Research : In a laboratory setting, it is widely applied as a reagent and building block for synthesizing novel compounds and as a ligand in coordination chemistry.[4][19]

Safety, Handling, and Storage: A Self-Validating Protocol

Adherence to strict safety protocols is non-negotiable when working with 2,3-Lutidine, a flammable and hazardous chemical.[20]

Table 3: Hazard Identification

| Hazard Class | Statement |

|---|---|

| Flammability | Flammable liquid and vapor (Category 3)[20] |

| Acute Toxicity | Harmful if swallowed (Category 4)[20] |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2)[20] |

| Eye Damage/Irritation | Causes serious eye damage (Category 1)[20] |

| STOT - Single Exposure | May cause respiratory irritation (Category 3)[20] |

Step-by-Step Handling and Emergency Procedures

-

Engineering Controls : Always handle 2,3-Lutidine in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, tightly fitting safety goggles, and a face shield (8-inch minimum).[20] A lab coat or chemical-resistant suit is also required.[21]

-

Fire and Explosion Prevention : Keep away from all sources of ignition, including heat, sparks, and open flames.[10] Use spark-proof tools and explosion-proof equipment. Ground and bond containers during material transfer to prevent static discharge.[10][22]

-

Accidental Release (Spills) :

-

First Aid :

-

Eyes : Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[10][20]

-

Skin : Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[10]

-

Inhalation : Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical aid.[10]

-

Ingestion : Do NOT induce vomiting. If the victim is conscious, give 2-4 cupfuls of water. Seek immediate medical attention.[21]

-

Storage Protocol

-

Store in a cool, dry, and well-ventilated area away from incompatible substances like strong acids and sources of ignition.[10][21]

-

Keep containers tightly closed and sealed upright to prevent leakage.[21] Storing under an inert atmosphere is recommended for long-term purity.[9]

Conclusion

2,3-Lutidine is a fundamentally important heterocyclic compound whose value is defined by its versatile reactivity and strategic role in the synthesis of high-value chemicals. For scientists and researchers, a deep, mechanistic understanding of its properties—from its sterically influenced basicity to its role as a precursor in multi-step API synthesis—is essential for innovation. By adhering to the rigorous synthesis, purification, and safety protocols detailed in this guide, professionals can confidently and effectively leverage 2,3-Lutidine to advance their research and development objectives.

References

-

2,3-Lutidine (CAS 583-61-9) Properties | Density, Cp, Viscosity. (n.d.). Chemcasts. [Link]

-

Material Safety Data Sheet - 2,3-Lutidine, 98+%. (n.d.). Cole-Parmer. [Link]

-

2,3-dimethylpyridine(2,3-lutidine). (n.d.). Pipzine Chemicals. [Link]

-

2,3-Lutidine | C7H9N | CID 11420. (n.d.). PubChem. [Link]

-

2,3-lutidine, 583-61-9. (n.d.). The Good Scents Company. [Link]

-

Lutidine. (n.d.). In Wikipedia. Retrieved from Wikipedia. [Link]

-

Buy 2,3-Lutidine C7H9N at an Affordable Price, Chemical Name. (n.d.). Surya Life Sciences. [Link]

-

2, 3-LUTIDINE FOR SYNTHESIS MSDS CAS No: 583-61-9 MSDS. (2012). Loba Chemie. [Link]

-

Pyridine, 2,3-dimethyl-. (n.d.). National Institute of Standards and Technology. [Link]

-

Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (n.d.). Eureka | Patsnap. [Link]

- CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (n.d.).

-

Pyridine, 2,3-dimethyl-. (n.d.). National Institute of Standards and Technology. [Link]

Sources

- 1. Lutidine - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. 2,3-Lutidine | 583-61-9 [chemicalbook.com]

- 4. 2,3-Lutidine manufacturers and suppliers in India [kavyapharma.com]

- 6. 2,3-Lutidine | C7H9N | CID 11420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,3-Lutidine CAS#: 583-61-9 [m.chemicalbook.com]

- 8. 2,3-lutidine, 583-61-9 [thegoodscentscompany.com]

- 9. 2,3-Lutidine | 583-61-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. chem-casts.com [chem-casts.com]

- 12. 2,3-Lutidine(583-61-9) 1H NMR spectrum [chemicalbook.com]

- 13. 2,3-Lutidine(583-61-9) IR Spectrum [chemicalbook.com]

- 14. Pyridine, 2,3-dimethyl- [webbook.nist.gov]

- 15. Pyridine, 2,3-dimethyl- [webbook.nist.gov]

- 16. 2,3-Dimethylpyridine (2,3-Lutidine) Chemical Properties, Safety Data, Applications & Supplier China | High Purity 2,3-Lutidine Manufacturer [pipzine-chem.com]

- 17. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 18. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 19. 2,3-Lutidine (583-61-9) at Nordmann - nordmann.global [nordmann.global]

- 20. cdhfinechemical.com [cdhfinechemical.com]

- 21. chemicalbook.com [chemicalbook.com]

- 22. lobachemie.com [lobachemie.com]

Introduction: Understanding 2,3-Dimethylpyridine (2,3-Lutidine)

An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Dimethylpyridine

Prepared by: Gemini, Senior Application Scientist

2,3-Dimethylpyridine, commonly known in the field as 2,3-lutidine, is a heterocyclic aromatic organic compound with the chemical formula (CH₃)₂C₅H₃N.[1] As a substituted pyridine, it belongs to a class of compounds that are not only foundational in organic synthesis but are also integral scaffolds in numerous pharmaceuticals, agrochemicals, and materials.[2][3] The pyridine ring is a common motif in FDA-approved drugs, making the study of its derivatives critically important for drug development professionals.[3]

This guide provides an in-depth exploration of the core physical and chemical properties of 2,3-dimethylpyridine. Moving beyond a simple datasheet, we will delve into the causal relationships between its molecular structure and its macroscopic properties. For the research scientist, understanding these fundamentals is paramount for predicting reactivity, designing synthetic routes, establishing purification protocols, and developing new molecular entities. We will examine key physicochemical parameters, provide validated experimental protocols for their determination, and interpret the compound's spectral signature.

Molecular Structure and Its Implications

The foundation of 2,3-dimethylpyridine's properties lies in its architecture: a benzene ring where one methine group is replaced by a nitrogen atom, and with two methyl groups substituted at the C2 and C3 positions.

-

Aromaticity and Electron Density: The pyridine ring is aromatic, conferring significant thermodynamic stability. However, the electronegative nitrogen atom polarizes the ring, reducing electron density, particularly at the ortho (C2, C6) and para (C4) positions relative to the nitrogen.[4] This makes the ring less susceptible to electrophilic substitution compared to benzene.[4]

-

The Nitrogen Lone Pair: The nitrogen's lone pair of electrons resides in an sp² orbital, projecting outwards from the ring and is not part of the aromatic π-system.[4] This localization of the lone pair is the source of pyridine's basicity and its ability to act as a Lewis base or ligand in coordination chemistry.[4]

-

Steric Hindrance: The presence of two adjacent (ortho) methyl groups at the C2 and C3 positions introduces significant steric bulk around the nitrogen atom and one side of the ring. This steric hindrance can influence its nucleophilicity and how it interacts with other molecules, a critical consideration in reaction kinetics and drug-receptor binding. For instance, in the related compound 2,6-lutidine, the two methyl groups flanking the nitrogen render it a useful non-nucleophilic base in organic synthesis.[1]

Core Physicochemical Properties

The following table summarizes the key physical properties of 2,3-dimethylpyridine, compiled from various authoritative sources. These parameters are fundamental for laboratory handling, reaction setup, and purification processes.

| Property | Value | Source(s) |

| CAS Number | 583-61-9 | [5][6] |

| Molecular Formula | C₇H₉N | [6][7] |

| Molecular Weight | 107.15 g/mol | [7][8] |

| Appearance | Colorless to light yellow liquid | [2][9] |

| Odor | Pungent, characteristic aromatic odor | [2] |

| Density | 0.945 g/mL at 25 °C | [5] |

| Boiling Point | 162-163 °C (at 760 mmHg) | [5] |

| Melting Point | -15 °C (Note: Reported values vary significantly, from -15 °C to -64.3 °C) | [2][5][9] |

| Flash Point | 50 °C (122 °F) | [9] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and ether. | [2] |

| Refractive Index (n²⁰/D) | 1.508 | [5] |

| Vapor Pressure | 3.065 mmHg at 25 °C (estimated) | [9] |

Experimental Determination of Key Properties

Accurate determination of physical properties is the cornerstone of chemical characterization. Here, we provide self-validating, step-by-step protocols for measuring two critical parameters: boiling point and refractive index.

Protocol: Micro Boiling Point Determination

This method is ideal for determining the boiling point with a small sample volume, a common scenario in research and development. The principle relies on the definition of boiling point: the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7][10]

Methodology Rationale: We use an inverted capillary tube to trap vapor. As the sample is heated, the trapped air and vapor expand, escaping as bubbles. When the external pressure equals the vapor pressure, a steady stream of bubbles emerges. Upon cooling, the exact point where the liquid is drawn back into the capillary marks the temperature where the internal vapor pressure is equal to the external atmospheric pressure—the boiling point.[10]

Step-by-Step Protocol:

-

Apparatus Assembly: Secure a small test tube (e.g., 10x75 mm) containing 0.5 mL of 2,3-dimethylpyridine to a thermometer using a rubber band or wire. The bottom of the test tube should align with the thermometer's bulb.

-

Capillary Insertion: Place a small capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.

-

Heating Bath: Immerse the assembly into a heating bath (e.g., a Thiele tube or a beaker filled with mineral oil) to ensure uniform heat distribution.[11] The heating bath should be heated slowly and steadily, for instance, on a hot plate with stirring.

-

Observation (Heating): As the temperature rises, air will be expelled from the capillary tube. As the liquid approaches its boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[11]

-

Observation (Cooling): Once a steady stream of bubbles is observed, turn off the heat source and allow the apparatus to cool slowly while monitoring the capillary.

-

Boiling Point Reading: The stream of bubbles will slow and eventually stop. The precise temperature at which the liquid begins to enter the capillary tube is the boiling point.[11] Record this temperature.

-

Validation: For authoritative results, repeat the determination 2-3 times. The readings should be within a narrow range (e.g., ±0.5 °C).

Below is a visualization of the experimental workflow for determining the boiling point.

Sources

- 1. 2,6-Lutidine - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. researchgate.net [researchgate.net]

- 9. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. chymist.com [chymist.com]

Introduction: Unveiling 2,3-Lutidine

An In-Depth Technical Guide to 2,3-Lutidine (CAS 583-61-9) for Scientific Professionals

2,3-Lutidine, also known by its systematic name 2,3-dimethylpyridine, is a heterocyclic aromatic organic compound with the chemical formula C₇H₉N.[1][2] As a member of the dimethylpyridine family, it consists of a pyridine ring substituted with two methyl groups at the second and third positions.[3][4] This seemingly simple molecule, naturally found in coal tar and bone charcoal, is a cornerstone reagent in modern organic synthesis.[3] It is a colorless to light yellow liquid characterized by a strong, pyridine-like aromatic odor.[1][3] Its utility spans from being a specialized solvent to a critical intermediate in the synthesis of high-value products, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][5] This guide provides an in-depth exploration of its properties, synthesis, reactivity, and applications, tailored for researchers and development scientists.

Section 1: Core Physicochemical Properties

The specific arrangement of the methyl groups on the pyridine ring imparts a unique set of physical and chemical properties to 2,3-Lutidine, which are crucial for its application and handling. These properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 583-61-9 | [1][2] |

| Molecular Formula | C₇H₉N | [1][2] |

| Molecular Weight | 107.15 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Boiling Point | 162-163 °C | [3][6] |

| Melting Point | -15 °C | [3] |

| Density | ~0.945 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | ~1.508 | |

| Flash Point | 50 °C (122 °F) | [6][7][8] |

| Solubility | Slightly soluble in water. Soluble in many organic solvents like methanol, ether, toluene, DMF, and THF.[1][3][9] |

Section 2: Synthesis and Purification Protocols

The reliable acquisition of high-purity 2,3-Lutidine is paramount for its effective use in sensitive synthetic applications. While it can be isolated from natural sources like coal tar, synthetic routes are common for industrial production.

Industrial Synthesis Methodology

A documented method for the preparation of 2,3-dimethylpyridine involves a catalytic cyclization reaction.[3] The causality behind this choice of reactants and conditions lies in forming the pyridine ring from acyclic precursors.

Protocol: Catalytic Cyclization Synthesis

-

Catalyst Preparation: A complex of ammonium phosphate is prepared with a fifth-period transition metal chloride serving as the catalyst. This catalyst is designed for high activity and can be regenerated for recycling, enhancing process efficiency.[3]

-

Reactant Feed: Propylene glycol, butanone, and ammonia are used as the primary raw materials.[3]

-

Reaction Conditions: The reactants are passed through a fixed-bed catalytic reactor at a temperature of 250-400°C to facilitate the catalytic cyclization reaction, forming the crude product.[3]

-

Initial Workup: The resulting crude product is washed with a saturated sodium chloride solution to remove water-soluble impurities. The aqueous layer is separated.[3]

-

Final Distillation: The organic layer is distilled to yield 2,3-dimethylpyridine with a reported purity suitable for many applications and a yield of over 35%.[3]

Laboratory-Scale Purification

For applications requiring very high purity, such as in pharmaceutical synthesis, crude 2,3-Lutidine must be further purified. A common and effective method involves the formation and subsequent decomposition of a urea complex. This technique leverages the specific interaction between lutidine and urea to selectively isolate it from other closely-related impurities.

Protocol: Purification via Urea Complex Formation

-

Initial Distillation (Optional but Recommended): Steam distill the crude 2,3-Lutidine from a solution containing approximately 1.2 equivalents of 20% H₂SO₄. This step removes non-basic impurities. Make the acidic solution alkaline, separate the base, dry it over NaOH, and perform a fractional distillation.[6][10]

-

Urea Complex Formation: Stir 100g of the distilled lutidine with 40g of urea in 75mL of water. Cool the mixture to 5°C. The 2,3-Lutidine-urea complex will crystallize out of the solution.[6][10]

-

Isolation of the Complex: Filter the solid complex using a vacuum pump and wash it with 75mL of cold water to remove any remaining water-soluble impurities.[6][10]

-

Decomposition of the Complex: Dissolve the washed complex in 300mL of water and steam distill the mixture. Continue distillation until the distillate no longer shows turbidity when a small amount of solid NaOH is added. This indicates that all the lutidine has been recovered.[6][10]

-

Final Isolation and Drying: Treat the distillate with excess solid NaOH to salt out the 2,3-Lutidine, which will form an upper organic layer. Separate this layer. Extract the remaining aqueous layer with diethyl ether to recover any dissolved product.[6]

-

Final Distillation: Combine the initial organic layer and the ether extracts. Dry the combined solution over anhydrous K₂CO₃ and distill through a short column to obtain highly purified 2,3-Lutidine.[6] A final purification can be achieved by fractional crystallization through partial freezing.[6]

Section 3: Chemical Reactivity and Mechanistic Insights

The reactivity of 2,3-Lutidine is governed by the basicity of the nitrogen atom and the presence of the two methyl groups, which create significant steric hindrance around the nitrogen.

Sterically Hindered, Non-Nucleophilic Base

The primary utility of 2,3-Lutidine in organic synthesis is as a sterically hindered, non-nucleophilic base.[3] The methyl groups at the 2 and 3 positions physically obstruct the nitrogen atom, making it difficult to act as a nucleophile and attack electrophilic centers. However, it remains sufficiently basic (pKa ≈ 6.57) to act as an acid scavenger, neutralizing acidic byproducts generated in reactions.[3][10] This property is invaluable in reactions where a competing nucleophilic attack from the base is undesirable, such as in silylation reactions for protecting hydroxyl groups.[3]

Caption: Role of 2,3-Lutidine in silyl ether formation.

Oxidation to N-Oxides

The nitrogen atom in 2,3-Lutidine can be readily oxidized to the corresponding N-oxide using appropriate oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.[3][11] This transformation is a critical first step in the synthesis of various pharmaceutical intermediates, as the N-oxide group can then direct further functionalization of the pyridine ring.[12]

Ring Functionalization

The 2,3-dimethylpyridine-N-oxide is an important intermediate for introducing other functional groups onto the pyridine ring. For example, it can undergo nitration using a mixture of concentrated nitric and sulfuric acids to produce 2,3-dimethyl-4-nitropyridine-N-oxide.[12] This nitro-substituted compound is a key precursor for pharmaceuticals like Lansoprazole.[6][10][12]

Caption: Synthetic workflow from 2,3-Lutidine to a key pharmaceutical intermediate.

Section 4: Applications in Research and Drug Development

2,3-Lutidine is a versatile building block with significant applications across multiple sectors of the chemical industry.

-

Pharmaceutical Industry: It is a crucial intermediate in the synthesis of various APIs.[1][5] Its most notable role is in the production of proton pump inhibitors like lansoprazole and omeprazole.[6][10][]

-

Agrochemical Industry: It serves as a precursor in the formulation of pesticides and herbicides, contributing to the development of modern crop protection agents.[1][5]

-

Chemical Research & Development: In laboratory settings, it is widely applied as a non-nucleophilic base and a specialized solvent for organic reactions.[1][14]

-

Specialty Chemicals: It is also used in the manufacturing of dyes, resins, and other fine chemicals.[1]

-

Flavoring Agent: 2,3-Lutidine is used in trace amounts as a food additive for flavoring purposes.[6][15]

Section 5: Safety, Handling, and Storage

Proper handling and storage of 2,3-Lutidine are essential due to its hazardous properties. It is classified as a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[11][7][16][17] It can also cause serious skin and eye irritation or damage.[7][16][17][18]

| Hazard Category | GHS Classification & Precautionary Statements |

| Flammability | H226: Flammable liquid and vapour.[17][18] Prevention: P210: Keep away from heat, sparks, open flames. No smoking.[18][19] P233: Keep container tightly closed.[18][19] P240: Ground/bond container and receiving equipment.[18][19] |

| Acute Toxicity | H302: Harmful if swallowed.[17][18] Prevention: P270: Do not eat, drink or smoke when using this product.[18][19] Response: P301+P317: IF SWALLOWED: Get medical help. Rinse mouth.[18] |

| Skin Irritation | H315: Causes skin irritation.[17][18] Prevention: P280: Wear protective gloves/protective clothing.[17][18][19] Response: P302+P352: IF ON SKIN: Wash with plenty of water.[18] |

| Eye Damage | H318: Causes serious eye damage.[17][18] Prevention: P280: Wear eye protection/face protection.[17][18][19] Response: P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses. Continue rinsing.[17][18] |

| Respiratory Irritation | H335: May cause respiratory irritation.[17][18] Prevention: P261: Avoid breathing vapours. Use only outdoors or in a well-ventilated area.[18][19] Response: P304+P340: IF INHALED: Remove person to fresh air.[18] |

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[8][18]

-

Hand Protection: Wear suitable chemical-resistant gloves.[16]

-

Skin and Body Protection: Wear fire/flame resistant and impervious clothing.[16][18]

-

Respiratory Protection: Use a full-face respirator with an appropriate filter (e.g., type ABEK) if exposure limits are exceeded.[8][16]

Handling and Storage

-

Handling: Use only in a well-ventilated area and with non-sparking tools. Take precautionary measures against static discharge.[16][17] Avoid contact with skin, eyes, and clothing.[19]

-

Storage: Store in a cool, dry, and well-ventilated place.[1][19] Keep the container tightly closed and store locked up.[18][19] Keep away from heat and sources of ignition.[19]

Conclusion

2,3-Lutidine (CAS 583-61-9) is more than just a simple pyridine derivative; it is a highly versatile and enabling reagent in modern chemistry. Its unique characteristic as a sterically hindered base allows for clean and efficient reactions that are fundamental to pharmaceutical and agrochemical synthesis. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for any scientist aiming to leverage its full potential in research and development. From its synthesis and purification to its critical role as a molecular scaffold, 2,3-Lutidine remains an indispensable tool in the synthetic chemist's arsenal.

References

-

ChemBK. (2024). 2,3-LUTIDINE. Retrieved from [Link]

-

Surya Life Sciences. (n.d.). Buy 2,3-Lutidine C7H9N at an Affordable Price. Retrieved from [Link]

-

Chemcasts. (n.d.). 2,3-Lutidine (CAS 583-61-9) Properties | Density, Cp, Viscosity. Retrieved from [Link]

-

CPAChem. (n.d.). 2,3-Lutidine [CAS:583-61-9]. Retrieved from [Link]

-

Alpha Chemika. (n.d.). 2, 3-LUTIDINE For Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Lutidine | C7H9N | CID 11420. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,3-lutidine, 583-61-9. Retrieved from [Link]

-

Loba Chemie. (2012). 2, 3-LUTIDINE For Synthesis MSDS. Retrieved from [Link]

-

LookChem. (n.d.). Purification of 2,6-Lutidine - Chempedia. Retrieved from [Link]

-

Wikipedia. (n.d.). Lutidine. Retrieved from [Link]

- Google Patents. (n.d.). CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

- Google Patents. (n.d.). CN102382044A - Purification method for 2,3-dimethylpyridine.

- Google Patents. (n.d.). CN102408371A - Method for purifying 2, 3-dimethylpyridine.

-

Hinton Information Services. (2017). Global 2,3-Lutidine/2,3-Dimethyl Pyridine Industry Situation and Prospects Research report 2017. Retrieved from [Link]

-

ResearchGate. (n.d.). 2,3-Lutidine | Request PDF. Retrieved from [Link]

Sources

- 1. 2,3-Lutidine manufacturers and suppliers in India [kavyapharma.com]

- 2. scbt.com [scbt.com]

- 3. Page loading... [guidechem.com]

- 4. CAS 583-61-9: 2,3-Lutidine | CymitQuimica [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2,3-Lutidine | 583-61-9 [chemicalbook.com]

- 7. 2,3-lutidine, 583-61-9 [thegoodscentscompany.com]

- 8. 2,3-Lutidine 99 583-61-9 [sigmaaldrich.com]

- 9. Buy 2,3-Lutidine C7H9N at an Affordable Price, Chemical Name: 2,3-Lutidine [suryalifesciencesltd.com]

- 10. 2,3-Lutidine CAS#: 583-61-9 [m.chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 14. 2,3-Lutidine (583-61-9) at Nordmann - nordmann.global [nordmann.global]

- 15. 2,3-Lutidine [CAS:583-61-9] [cpachem.com]

- 16. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 17. lobachemie.com [lobachemie.com]

- 18. echemi.com [echemi.com]

- 19. chemicalbook.com [chemicalbook.com]

discovery and history of lutidines

An In-depth Technical Guide to the Discovery and History of Lutidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lutidines, the dimethyl-substituted derivatives of pyridine, represent a fascinating chapter in the history of heterocyclic chemistry. From their initial discovery in the complex mixtures of bone and coal distillates to their current indispensable role as bespoke reagents and pharmaceutical precursors, their journey encapsulates the evolution of organic chemistry itself. This guide provides a comprehensive technical overview of the discovery, isolation, and synthetic history of the six lutidine isomers. We will explore the early challenges of separating these closely related compounds, the development of elegant synthetic pathways that enabled access to pure isomers, and the physicochemical properties that underpin their diverse applications, particularly the pivotal role of steric hindrance in isomers like 2,6-lutidine. This paper is intended for professionals in the chemical and pharmaceutical sciences, offering field-proven insights and detailed experimental context.

The Dawn of Pyridine Bases: Discovery and Early Isolation

The story of lutidines begins in the mid-19th century, an era defined by the chemical exploration of natural products. In 1851, Scottish chemist Thomas Anderson, while investigating the complex, pungent liquid known as "Dippel's oil" (an animal bone distillate), first identified a new class of basic organic compounds.[1] He named them "lutidines," an approximate anagram of "toluidine," with which they share the empirical formula C₇H₉N.[1][2]

Initially, lutidines were not isolated as single, pure compounds but as a fraction of pyridine bases obtained from the destructive distillation of coal tar and bone oil.[3][4] This crude fraction, a complex mixture of pyridine, picolines (methylpyridines), and lutidines, presented a significant analytical and preparative challenge. The primary sources were:

-

Coal Tar: A byproduct of coking coal, fractional distillation of its "light oil" fraction yielded a basic component rich in pyridine and its alkylated homologs.[5][6]

-

Bone Oil: Produced by the destructive distillation of bones, this was the original source from which Anderson made his discovery.[3][4]

The separation of these bases from the tar was rudimentary, relying on their basicity. The crude oil was washed with dilute sulfuric acid, which protonated the heterocyclic amines, rendering them water-soluble and allowing for their extraction from the non-polar hydrocarbon matrix. Subsequent treatment of the aqueous layer with a stronger base, such as sodium hydroxide, would "spring" the free pyridine bases, which could then be separated and further purified by fractional distillation.[7] However, the boiling points of the various lutidine isomers are often very close, making efficient separation by distillation alone nearly impossible. This challenge spurred the development of more sophisticated separation techniques.

Historical Protocol 1: Conceptual Overview of Pyridine Base Extraction from Coal Tar

This protocol outlines the classical acid-extraction methodology used to isolate the pyridine base fraction, including lutidines, from coal tar light oil.

Objective: To separate the basic nitrogen-containing heterocyclic compounds from the neutral hydrocarbon oil.

Methodology:

-

Acid Extraction: The crude light oil fraction is agitated with a solution of dilute sulfuric acid (typically 10-20%). The pyridine bases (Py) react to form water-soluble pyridine sulfate salts.

-

Py (oil) + H₂SO₄ (aq) → [PyH]⁺HSO₄⁻ (aq)

-

-

Phase Separation: The mixture is allowed to settle, and the lower aqueous layer containing the pyridine sulfates is separated from the upper oil layer.[7]

-

Liberation of Bases: The aqueous sulfate solution is treated with an excess of a strong base, such as aqueous sodium hydroxide or ammonia gas, to deprotonate the pyridinium ions and regenerate the free bases.[7]

-

[PyH]⁺HSO₄⁻ (aq) + 2 NaOH (aq) → Py (oil) + Na₂SO₄ (aq) + 2 H₂O

-

-

Initial Purification: The liberated bases, now forming a separate, less dense layer, are separated from the aqueous salt solution. This "crude pyridine" fraction is then dried using agents like solid potassium hydroxide.

-

Fractional Distillation: The dried crude base mixture is subjected to fractional distillation. While this can separate pyridine (B.P. 115°C) from picolines (B.P. ~128-135°C) and lutidines (B.P. ~144-172°C), it is ineffective at resolving the individual lutidine isomers from one another.

This historical process highlights a core challenge: while the class of compounds was accessible, obtaining a specific, pure isomer was a formidable task that awaited the advent of targeted synthesis.

The Isomer Problem and the Rise of Synthesis

The shared molecular formula C₇H₉N gives rise to six structural isomers of lutidine, each with unique physical and chemical properties dictated by the substitution pattern of the two methyl groups on the pyridine ring.

Table 1: Physicochemical Properties of Lutidine Isomers

| Isomer | Systematic Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | pKa (of conjugate acid) |

| 2,3-Lutidine | 2,3-Dimethylpyridine | 583-61-9 | 161.2 | -17.9 | 6.57 |

| 2,4-Lutidine | 2,4-Dimethylpyridine | 108-47-4 | 157 | -60 | 6.84 |

| 2,5-Lutidine | 2,5-Dimethylpyridine | 589-93-5 | 157 | -15 | 6.51 |

| 2,6-Lutidine | 2,6-Dimethylpyridine | 108-48-5 | 144 | -5.8 | 6.72[3] |

| 3,4-Lutidine | 3,4-Dimethylpyridine | 583-58-4 | 165 | -10.5 | 6.46 |

| 3,5-Lutidine | 3,5-Dimethylpyridine | 591-22-0 | 171.9 | -6.5 | 6.15[8] |

Data compiled from references[1][3][8][9].

The inability of classical methods to cleanly separate these isomers drove chemists to devise methods to build the pyridine ring from acyclic precursors with the desired substitution pattern already in place. This shift from isolation to synthesis marked a critical turning point in the history of lutidines.

The Hantzsch Synthesis: A Paradigm Shift for 2,6-Lutidine

One of the most enduring and elegant methods for constructing substituted pyridines is the Hantzsch pyridine synthesis. A laboratory route for 2,6-lutidine involves a multi-component condensation of an aldehyde (formaldehyde), a β-ketoester (ethyl acetoacetate), and an ammonia source.[3][4] This reaction proceeds via a 1,4-dihydropyridine intermediate, which is subsequently oxidized and saponified/decarboxylated to yield the final aromatic product.

dot```dot

Caption: Applications of specific lutidine isomers in synthesis.

2,6-Lutidine: The Sterically Hindered Base

The two methyl groups flanking the nitrogen atom in 2,6-lutidine are its defining feature. They create significant steric bulk, which hinders the nitrogen's ability to act as a nucleophile while having a lesser effect on its ability to act as a proton scavenger (a base). [3][4]This property is invaluable in organic synthesis. In reactions where a base is needed to neutralize an acid byproduct, but a competing nucleophilic attack on an electrophilic center must be avoided, 2,6-lutidine is often the reagent of choice.

A classic application is in the protection of alcohols as silyl ethers using silyl triflates (e.g., TBS-OTf). [3][4]The reaction generates triflic acid, which must be neutralized. A less hindered base, like pyridine, could act as a nucleophile and compete with the alcohol for the silyl group. 2,6-Lutidine, however, is too bulky to do so, efficiently scavenging the acid without interfering in the desired reaction. [4]

3,5-Lutidine: A Gateway to Pharmaceuticals

In contrast to the sterically crowded 2,6-isomer, 3,5-lutidine has an unhindered nitrogen atom and reactive methyl groups. It is a critical building block in the pharmaceutical industry. Most notably, it serves as a precursor to the blockbuster anti-ulcer drug omeprazole. [8]Industrial synthesis of 3,5-lutidine is often achieved through a condensation reaction of acrolein, formaldehyde, and ammonia. [8]

Other Isomers in Drug Synthesis

The utility of lutidines is not limited to these two isomers. Other derivatives serve as crucial intermediates:

-

2,3-Lutidine: Used in the synthesis of other proton pump inhibitors such as rabeprazole and lansoprazole. [1]* 3,4-Lutidine: A key component in the synthesis of a wide range of benzomorphan opioid analgesics, including pentazocine and phenazocine. [1]

Conclusion

The history of lutidines is a microcosm of the progress of organic chemistry. It began with the challenging task of isolating compounds from a complex natural matrix, a process that yielded mixtures and spurred the development of basic extraction techniques. The "isomer problem" then drove the field toward the more controlled and predictable world of chemical synthesis, exemplified by the Hantzsch reaction, which provided access to pure, single isomers for the first time. This breakthrough allowed for the detailed study of their properties, revealing the profound impact of steric hindrance and leading to the rational application of isomers like 2,6-lutidine as specialized tools in organic synthesis. Today, lutidines are foundational components in the agrochemical and pharmaceutical industries, demonstrating a remarkable journey from a curious component of bone oil to a cornerstone of modern molecular design and development.

References

Sources

- 1. Lutidine - Wikipedia [en.wikipedia.org]

- 2. merriam-webster.com [merriam-webster.com]

- 3. 2,6-Lutidine - Wikipedia [en.wikipedia.org]

- 4. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. US3431266A - Method for recovery of pyridine bases - Google Patents [patents.google.com]

- 8. 3,5-Lutidine - Wikipedia [en.wikipedia.org]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

The Unseen Architect: A Technical Guide to the Steric Hindrance Effects of 2,3-Lutidine

Abstract

In the intricate landscape of organic synthesis and drug development, the subtle interplay of molecular architecture dictates reactivity and selectivity. 2,3-Lutidine (2,3-dimethylpyridine), a seemingly simple heterocyclic compound, emerges as a powerful tool, not for its inherent reactivity, but for the profound influence of its steric profile. The strategic placement of two methyl groups adjacent to the nitrogen atom imparts a unique steric hindrance that governs its role as a non-nucleophilic base, a nuanced ligand in coordination chemistry, and a critical component in catalysis. This in-depth technical guide dissects the core principles of steric hindrance in 2,3-lutidine, offering researchers, scientists, and drug development professionals a comprehensive understanding of its applications and the mechanistic rationale behind its utility. We will explore its impact on reaction mechanisms, provide field-proven insights into its experimental use, and present detailed protocols to harness its capabilities effectively.

Introduction: Beyond Basicity - The Steric Imperative of 2,3-Lutidine

Pyridine and its derivatives are fundamental building blocks in organic chemistry, primarily recognized for the basicity of the nitrogen lone pair. However, the substitution pattern on the pyridine ring can dramatically alter its chemical personality. 2,3-Lutidine, a dimethyl-substituted pyridine, exemplifies this principle.[1] While its electronic properties are comparable to other lutidine isomers, the ortho- and meta-positioning of the methyl groups creates a sterically encumbered environment around the nitrogen atom. This steric bulk is not a flaw; it is the defining feature that unlocks its specialized applications.

Unlike its less hindered counterparts, 2,3-lutidine's steric shield obstructs the approach of bulky electrophiles to the nitrogen atom, significantly diminishing its nucleophilicity.[2] This characteristic allows it to function as a selective proton scavenger in reactions where nucleophilic attack by the base would lead to undesired side products. This guide will delve into the theoretical underpinnings and practical manifestations of this "non-nucleophilic basicity," a cornerstone of its utility in modern synthetic chemistry.[3]

The Dual Nature: Basicity versus Nucleophilicity

The efficacy of a base in a given reaction is a delicate balance between its ability to accept a proton (Brønsted-Lowry basicity) and its tendency to attack an electrophilic center (nucleophilicity). In 2,3-lutidine, this balance is heavily skewed towards basicity due to steric hindrance.

A Quantitative Look at Basicity

The basicity of lutidines is influenced by the electron-donating nature of the methyl groups, which increases the electron density on the nitrogen atom. The pKa of the conjugate acid of 2,3-lutidine is approximately 6.57, making it a moderately weak base.[4]

| Compound | pKa of Conjugate Acid | Rationale |

| Pyridine | 5.25 | Baseline basicity. |

| 2,6-Lutidine | 6.72[5] | Symmetrical electron donation from two methyl groups enhances basicity. Steric hindrance is maximized. |

| 2,3-Lutidine | 6.57 [4] | Asymmetrical electron donation. Steric hindrance is significant but less than in 2,6-lutidine. |

| 3,5-Lutidine | 6.15 | Electron donation from meta-positioned methyl groups has a smaller effect on the nitrogen's basicity. Minimal steric hindrance. |

Table 1: Comparison of pKa values for pyridine and selected lutidine isomers.

The Steric Shield: A Visual Representation

The steric hindrance in 2,3-lutidine can be visualized as a cone of influence projected by the two methyl groups, which restricts the trajectory of incoming reagents towards the nitrogen's lone pair.

Caption: Steric shielding of the nitrogen lone pair in 2,3-lutidine.

This steric impediment is the primary reason why 2,3-lutidine is a poor nucleophile, a property that is highly desirable in many synthetic transformations.

Applications in Organic Synthesis: Harnessing Steric Hindrance

The unique steric and electronic properties of 2,3-lutidine make it a valuable reagent in a variety of organic reactions.[6][7]

As a Non-Nucleophilic Base in Elimination Reactions

In dehydrohalogenation reactions to form alkenes, a common side reaction is nucleophilic substitution by the base. The steric bulk of 2,3-lutidine minimizes this competing pathway, favoring the desired elimination product.[8]

Workflow for Dehydrohalogenation using 2,3-Lutidine:

Sources

- 1. Lutidine - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. sfdchem.com [sfdchem.com]

- 5. 2,6-Lutidine - Wikipedia [en.wikipedia.org]

- 6. a2bchem.com [a2bchem.com]

- 7. 2,3-Lutidine manufacturers and suppliers in India [kavyapharma.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Natural Occurrence of 2,3-Dimethylpyridine

Abstract

2,3-Dimethylpyridine, also known as 2,3-lutidine, is a heterocyclic aromatic organic compound that contributes to the sensory profiles of various natural and processed materials. While it is a valuable intermediate in pharmaceutical and chemical synthesis, its natural occurrence is primarily a result of complex chemical transformations, most notably the Maillard reaction during the heating of foodstuffs. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the natural origins of 2,3-dimethylpyridine, its formation pathways, validated analytical methodologies for its detection, and its biological significance.

Introduction to 2,3-Dimethylpyridine

2,3-Dimethylpyridine (C7H9N) is a substituted pyridine derivative with a molecular weight of 107.15 g/mol .[1] It exists as a colorless to light yellow liquid with a characteristic pungent odor.[2] This compound and its isomers, collectively known as lutidines, are recognized for their roles as flavoring agents, intermediates in organic synthesis, and ligands in coordination chemistry.[2][3] In the context of drug development, the pyridine scaffold is a privileged structure, and understanding the natural presence and potential bioactivity of its derivatives is of significant interest.[4][5][6] This guide focuses specifically on the genesis and detection of 2,3-dimethylpyridine from natural sources.

Table 1: Physicochemical Properties of 2,3-Dimethylpyridine

| Property | Value | Reference |

|---|---|---|

| CAS Number | 583-61-9 | [1] |

| Molecular Formula | C7H9N | [1] |

| Molecular Weight | 107.15 g/mol | |

| Appearance | Colorless to slightly yellow liquid | [2][7] |

| Boiling Point | 160-163 °C | [8][9] |

| Melting Point | -15 °C | [9] |

| Density | ~0.945 g/mL at 25 °C | [8] |

| Solubility in Water | 95 g/L (26 °C) | [7] |

| Flash Point | 50 °C (122 °F) | [10] |

| Odor/Flavor Profile | Coffee, caramellic, nutty, roasted |[3] |

Natural Occurrence and Formation

The presence of 2,3-dimethylpyridine in nature is predominantly associated with thermally processed foods. It is not typically biosynthesized de novo by plants or animals but is rather a product of chemical reactions between precursor molecules during cooking.

Food Sources

2,3-Dimethylpyridine is a known volatile flavor compound identified in a variety of cooked and roasted foods. Its formation is a hallmark of the Maillard reaction, a non-enzymatic browning process that occurs between amino acids and reducing sugars at elevated temperatures.[11]

-

Cooked Meats: The high temperatures used in frying, grilling, and roasting meats provide ideal conditions for the Maillard reaction, leading to the formation of numerous flavor compounds, including alkylpyridines.[12][13] Heterocyclic amines (HAAs), a class of compounds that includes pyridine derivatives, are formed from the reaction of creatine or creatinine, amino acids, and sugars present in meat.[13][14][15]

-

Coffee: The roasting of green coffee beans is a complex process that generates hundreds of aromatic compounds. 2,3-Dimethylpyridine contributes to the characteristic nutty and roasted flavor profile of coffee.[3][16][17]

-

Beer: While present in smaller quantities, 2,3-dimethylpyridine and other pyrazines and pyridines are found in beer, contributing to the overall flavor profile. These compounds can be formed during the kilning of malt, a process involving the heating of germinated barley.[18]

-

Other Sources: Trace amounts have also been reported in other food items like dried squid and tea.[3] The compound has also been identified in tobacco (Nicotiana tabacum).[7][19]

Table 2: Reported Occurrence of 2,3-Dimethylpyridine in Various Sources

| Source | Reported Concentration | Reference |

|---|---|---|

| Pork | 0.00008 mg/kg | [3] |

| Tea | 2 mg/kg | [3] |

| Tobacco (Nicotiana tabacum) | Presence reported |[7][19] |

Microbial Origins

While the primary route of formation in food is thermally driven, some microorganisms have demonstrated the ability to metabolize pyridine compounds. Certain soil and sewage bacteria, such as species of Achromobacter and Nocardia, can degrade pyridine and its derivatives.[20] Although direct microbial synthesis of 2,3-dimethylpyridine is not extensively documented, the metabolic pathways for pyridine ring transformation exist in the microbial world, suggesting a potential, albeit minor, contribution to its environmental presence.[20]

Mechanism of Formation: The Maillard Reaction

The synthesis of 2,3-dimethylpyridine in food is intrinsically linked to the Maillard reaction. This complex cascade of reactions is responsible for the color, aroma, and flavor of browned foods. For professionals in drug development, understanding this pathway is crucial for identifying potential dietary sources of bioactive compounds or confounding factors in metabolic studies.

The Maillard reaction proceeds in three main stages:[21]

-

Initial Stage: Condensation of a reducing sugar's carbonyl group with the amino group of an amino acid to form an N-substituted glycosylamine. This unstable intermediate then undergoes an Amadori rearrangement to form a more stable ketosamine.[11][16][22]

-

Intermediate Stage: The Amadori compound undergoes dehydration and fragmentation to form highly reactive intermediates like dicarbonyls (e.g., pyruvaldehyde, diacetyl).[11]

-

Final Stage: These reactive intermediates undergo further reactions, including Strecker degradation with other amino acids, aldol condensation, and polymerization, to produce a vast array of heterocyclic compounds, including pyridines, pyrazines, and furans, as well as brown nitrogenous polymers known as melanoidins.[11][22]

The formation of alkylpyridines like 2,3-dimethylpyridine is thought to occur through the condensation of dicarbonyl compounds with aldehydes and ammonia, which are generated during the intermediate and final stages of the Maillard reaction.

Caption: Simplified pathway of the Maillard reaction leading to alkylpyridines.

Analytical Methodologies

Accurate detection and quantification of 2,3-dimethylpyridine in complex matrices like food and biological samples require sensitive and selective analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose.[23]

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol describes a common workflow for the analysis of volatile compounds like 2,3-dimethylpyridine from a solid or liquid matrix. HS-SPME is a solvent-free extraction technique that is ideal for concentrating volatile and semi-volatile analytes from the headspace above a sample.

Rationale: This method is chosen for its high sensitivity, minimal sample preparation, and reduced solvent usage. The SPME fiber selectively adsorbs analytes from the sample's headspace, which are then thermally desorbed into the GC inlet for separation and detection by MS.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh a homogenized sample (e.g., 1-5 grams of ground coffee or cooked meat) into a 20 mL headspace vial.

-

For liquid samples (e.g., beer), pipette a defined volume (e.g., 5-10 mL) into the vial.

-

Add a saturated salt solution (e.g., NaCl) to increase the ionic strength of the aqueous phase and promote the partitioning of volatile compounds into the headspace.

-

Add a known amount of an appropriate internal standard (e.g., a deuterated pyridine analog) for accurate quantification.

-

Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

-

-

HS-SPME Extraction:

-

Place the vial in an autosampler tray equipped with an agitator and heater.

-

Equilibrate the sample at a specific temperature (e.g., 60-80 °C) for a set time (e.g., 15 minutes) with agitation to facilitate the release of volatiles into the headspace.

-

Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes) at the same temperature.

-

-

GC-MS Analysis:

-

After extraction, the SPME fiber is automatically retracted and inserted into the heated injection port of the GC (e.g., 250 °C).

-

Analytes are thermally desorbed from the fiber onto the GC column (e.g., a mid-polar column like DB-5ms).

-

The GC oven temperature is programmed to separate the compounds based on their boiling points and column interactions. A typical program might start at 40 °C, hold for 2 minutes, then ramp to 240 °C at 5 °C/min.

-

The separated compounds elute from the column and enter the mass spectrometer.[24]

-

-

Mass Spectrometry Detection:

-

The MS is typically operated in electron ionization (EI) mode at 70 eV.[24]

-

Data can be acquired in full scan mode (e.g., m/z 35-350) for qualitative identification by comparing mass spectra to libraries (e.g., NIST).[1]

-

For quantitative analysis, selected ion monitoring (SIM) mode is used to monitor specific, characteristic ions of 2,3-dimethylpyridine (e.g., m/z 107, 92) and the internal standard, providing higher sensitivity and selectivity.

-

Caption: Typical workflow for HS-SPME-GC-MS analysis of volatile compounds.

Biological Activity and Significance

While primarily known as a flavor compound, the pyridine nucleus is a common motif in pharmacologically active molecules. Research into the biological activities of simple pyridine derivatives is an active area.

-

Potential Bioactivity: Studies on various dimethylpyridine derivatives have explored their potential as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes.[25] Other pyridine derivatives have been investigated for antioxidant and antitumor activities.[] While specific data on the bioactivity of naturally occurring 2,3-dimethylpyridine is limited, its structural similarity to pharmacologically relevant compounds warrants further investigation.

-

Sensory Impact: The most well-established role of 2,3-dimethylpyridine is its contribution to the aroma and flavor of food. Its "coffee" and "caramellic" notes are considered desirable in many roasted and baked products.[3] Understanding its formation helps food scientists to control and optimize flavor development during processing.

-

Drug Development Context: For professionals in drug development, the natural occurrence of 2,3-dimethylpyridine in common dietary items like meat and coffee is an important consideration. It could represent a background level of exposure to a potentially bioactive pyridine structure, which may be relevant in preclinical and clinical studies of new pyridine-based drug candidates.

Conclusion

2,3-Dimethylpyridine is a naturally occurring compound, primarily formed through the Maillard reaction during the thermal processing of food. Its presence is integral to the desirable flavor profiles of cooked meats, roasted coffee, and other processed foods. The analytical workflow for its detection is well-established, with HS-SPME-GC-MS providing the necessary sensitivity and selectivity for quantification in complex matrices. While its primary significance lies in food science, the potential biological activities of the pyridine scaffold suggest that the dietary intake of 2,3-dimethylpyridine may be of interest to researchers in pharmacology and drug development. Future research should focus on quantifying its presence in a wider range of foods and exploring its potential metabolic fate and bioactivity in vivo.

References

- Knize, M. G., & Felton, J. S. (2005). Proposed structures for an amino-dimethylimidazofuropyridine mutagen in cooked meats. Food and Chemical Toxicology, 43(4), 547-555.

- Turesky, R. J., et al. (2019). The Cooked Meat Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine Hair Dosimeter, DNA Adductomics Discovery, and Associations with Prostate Cancer Pathology Biomarkers. Chemical Research in Toxicology, 32(7), 1332-1344.

-

Pipzine Chemicals. (n.d.). 2,3-dimethylpyridine(2,3-lutidine). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, 2,3-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- Poczta, A., et al. (2022).

-

Wikipedia. (2023, December 29). Maillard reaction. Retrieved from [Link]

- Wibaut, J. P., & Geldof, H. (1941). Syntheses of 3,4-dimethylpyridine, 2,3-dimethylpyridine and 2-methyl-3-ethylpyridine. Recueil des Travaux Chimiques des Pays-Bas, 60(3), 133-142.

-

FutureLearn. (n.d.). Understanding the Maillard Reaction. Retrieved from [Link]

- Ledl, F., & Severin, T. (1989). Chemical Pathways of the Maillard Reaction. Progress in Clinical and Biological Research, 304, 23-42.

-

Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. In Toxicological Profile for Pyridine. Retrieved from [Link]

- DeMan, J. M. (2019). Understanding the Maillard Reaction. In Principles of Food Chemistry (pp. 289-311). Springer, Cham.

-

Chemistry LibreTexts. (2023, March 16). Maillard Reactions in Foods. Retrieved from [Link]

- Cooper, K. M., & Kennedy, D. G. (2010). Effect of cooking on veterinary drug residues in food Part 9.† Nitroimidazoles. Food Additives & Contaminants: Part A, 27(5), 625-635.

-

The Good Scents Company. (n.d.). 2,3-lutidine. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Lutidine. Retrieved from [Link]

- CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (2016).

-

ChemBK. (2024, April 10). 2,3-LUTIDINE. Retrieved from [Link]

- CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (2015).

- Legako, J. F., et al. (2020). Development of Beef Volatile Flavor Compounds in Response to Varied Oven Temperature and Degree of Doneness.

- Domínguez, R., et al. (2021). Red Meat Heating Processes, Toxic Compounds Production and Nutritional Parameters Changes: What about Risk–Benefit? Foods, 10(9), 2136.

-

Eureka | Patsnap. (n.d.). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Retrieved from [Link]

- Houghton, C., & Cain, R. B. (1972). Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. Biochemical Journal, 130(4), 879-893.

-

PubChem. (n.d.). 2,4-Dimethylpyridine. Retrieved from [Link]

-

Suzhou Senfeida Chemical Co., Ltd. (n.d.). China 2,3-Lutidine Manufacturers Suppliers Factory. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 2,3-dimethylpyridine. Retrieved from [Link]

- Angeloni, S., et al. (2020). Determination of 3-Alkyl-2-methoxypyrazines in Green Coffee: A Study To Unravel Their Role on Coffee Quality. Journal of Agricultural and Food Chemistry, 68(19), 5444-5451.

-

A Ph.D. in Beer. (2015, June 8). Beer Pedantry #3: Beer Flavor Pairings (science based rant). Retrieved from [Link]

- Wójciak, M., et al. (2021). Characteristics of Molecular Properties of Carbohydrates and Melanoidins in Instant Coffee and Coffee Substitutes. Foods, 10(11), 2631.

Sources

- 1. Pyridine, 2,3-dimethyl- [webbook.nist.gov]

- 2. 2,3-Dimethylpyridine (2,3-Lutidine) Chemical Properties, Safety Data, Applications & Supplier China | High Purity 2,3-Lutidine Manufacturer [pipzine-chem.com]

- 3. 2,3-lutidine, 583-61-9 [thegoodscentscompany.com]

- 4. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]